Confertifolin

Descripción

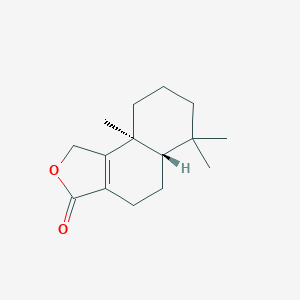

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1811-23-0 |

|---|---|

Fórmula molecular |

C15H22O2 |

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h12H,4-9H2,1-3H3/t12-,15+/m0/s1 |

Clave InChI |

ZERYGJQXPPRRCW-SWLSCSKDSA-N |

SMILES |

CC1(CCCC2(C1CCC3=C2COC3=O)C)C |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CCC3=C2COC3=O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC3=C2COC3=O)C)C |

Otros números CAS |

1811-23-0 |

Sinónimos |

6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho(1,2-c)furan-3 (1H)-one confertifolin |

Origen del producto |

United States |

Isolation and Natural Occurrence of Confertifolin

Methodologies for Confertifolin Extraction and Initial Separation

Solvent-Based Extraction Techniques

The initial step in obtaining this compound from plant material involves extraction using suitable solvents. The choice of solvent is crucial and often depends on the polarity of the target compound and the matrix from which it is being extracted.

For the isolation of this compound from Polygonum hydropiper leaves, steam distillation has been employed to obtain the essential oil, from which this compound is subsequently isolated. nih.govrjptonline.org This method is effective for volatile compounds present in the plant material.

General plant extraction techniques utilize a range of solvents with varying polarities. Studies on related compounds or the same plant species have employed solvents such as hexane (B92381), ethyl acetate (B1210297), methanol, ethanol, and water. cannalib.eu The effectiveness of different solvents in extracting various phytochemicals, including those found alongside this compound, highlights the importance of solvent selection in isolating compounds based on their solubility and polarity. For instance, studies on Polygonum aviculare showed that different solvents like petroleum ether, chloroform, ethyl acetate, and water yielded extracts with varying compositions and activities, indicating their capacity to extract different phytoconstituents. The hexane fraction of Polygonum hydropiper has also been a subject of analysis, suggesting the use of less polar solvents in the initial extraction or fractionation steps for compounds like this compound. cannalib.eu

Preliminary Chromatographic Fractionation

Following the initial extraction, preliminary chromatographic fractionation is often performed to reduce the complexity of the crude extract and enrich the fraction containing this compound. This step separates compounds based on their differential affinities for a stationary phase and a mobile phase.

A common approach involves packing the essential oil or a crude extract onto a column packed with silica (B1680970) gel, a widely used stationary phase in normal-phase chromatography due to its polar nature. nih.govnih.govrjptonline.org Elution is then carried out using a gradient solvent system, starting with less polar solvents and gradually increasing the polarity. A frequently used solvent system for this purpose is a gradient of hexane and ethyl acetate. nih.govnih.govrjptonline.org

This gradient elution allows for the separation of compounds based on their polarity; less polar compounds elute first with higher concentrations of the less polar solvent (hexane), while more polar compounds are retained longer and require a more polar solvent (ethyl acetate) to elute. In one study, elution of P. hydropiper essential oil from a silica gel column with a hexane:ethyl acetate gradient yielded 117 fractions. nih.govrjptonline.org These fractions are typically collected separately and analyzed to identify those containing the target compound.

Thin Layer Chromatography (TLC) plays a vital role in this preliminary fractionation step. nih.govrjptonline.org By analyzing small aliquots of the collected fractions using TLC, researchers can visualize the compounds present in each fraction and group together fractions that show similar spot patterns. nih.govrjptonline.org This pooling of similar fractions reduces the number of samples that need further purification.

Purification Strategies for this compound

After preliminary fractionation, further purification steps are necessary to obtain this compound in a pure form. Various chromatographic techniques are employed for this purpose, taking advantage of the compound's specific physical and chemical properties.

Column Chromatography Approaches

Column chromatography (CC) is a fundamental technique widely used for the purification of this compound. nih.govnih.govrjptonline.org As in the preliminary fractionation, silica gel is the most common stationary phase utilized for the purification of this compound. nih.govnih.govrjptonline.org The separation is achieved by the differential partitioning of this compound and other compounds between the stationary phase and the mobile phase.

Gradient elution with solvent systems containing hexane and ethyl acetate is a standard practice in the column chromatographic purification of this compound. nih.govnih.govrjptonline.org By carefully adjusting the ratio of hexane to ethyl acetate, the polarity of the mobile phase is gradually increased, allowing for the sequential elution of compounds based on their affinity for the silica gel. Fractions containing this compound, as identified by monitoring techniques like TLC, are collected.

In some cases, repeated column chromatography of the fractions containing this compound may be necessary to achieve a higher level of purity, especially if the initial separation does not yield a pure compound. The specific solvent gradients and column parameters (e.g., column dimensions, silica gel mesh size) can be optimized to improve the separation efficiency for this compound from co-eluting impurities.

Flash Chromatography Applications

Flash chromatography (FC) is a more rapid form of column chromatography that utilizes pressurized gas to push the solvent through the stationary phase, significantly reducing separation times compared to traditional gravity-driven column chromatography. This technique is widely applied in natural product isolation and purification, offering a faster and more efficient way to separate components from complex mixtures.

While specific detailed examples of flash chromatography applied directly to the isolation of this compound were not prominently found in the immediate search results, flash chromatography is a general and effective method for purifying natural products, including drimane-type sesquiterpenes like this compound. Silica gel is also a common stationary phase in flash chromatography. The principles of separation are similar to those of traditional column chromatography, relying on the differential interactions of compounds with the stationary and mobile phases. The use of optimized solvent gradients in flash chromatography can lead to improved resolution and faster isolation of this compound.

Thin Layer Chromatography for Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable tool throughout the isolation and purification process of this compound, particularly for assessing the purity of the final isolated compound and monitoring the progress of chromatographic separations. nih.govrjptonline.org

In the context of purity assessment, a pure compound should ideally appear as a single, well-defined spot on a TLC plate when developed with an appropriate solvent system. nih.govrjptonline.org The presence of multiple spots indicates that the sample is a mixture of compounds. TLC can be performed using silica gel plates, consistent with the stationary phase used in column and flash chromatography. nih.govrjptonline.org

TLC is also routinely used to monitor the fractions collected during column and flash chromatography. By running TLC on small samples from sequential fractions, researchers can identify which fractions contain this compound and which contain impurities, guiding the pooling of pure fractions and the identification of fractions requiring further purification. nih.govrjptonline.org Visualization of spots on TLC plates can be achieved using UV light or by spraying with a visualizing reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification and comparison.

Advanced Structural Elucidation of Confertifolin

Spectroscopic Techniques for Comprehensive Structural Determination

Mass Spectrometry (MS) Applications

Coupling MS with Separation Techniques (LC-MS/MS, GC-MS)

Coupling mass spectrometry (MS) with separation techniques such as Liquid Chromatography (LC) or Gas Chromatography (GC) is a powerful approach for the analysis of complex mixtures containing confertifolin. GC-MS, in particular, has been utilized in the analysis of essential oils from plants where this compound is found. This hyphenated technique allows for the separation of this compound from other volatile and semi-volatile compounds in an extract, followed by its identification and structural characterization based on its mass spectrum. The fragmentation pattern observed in MS/MS (tandem mass spectrometry) provides detailed structural information by breaking down the this compound molecule into characteristic fragment ions, which can help in piecing together its structure. GC-MS analysis has been used to identify components, including drimane-type sesquiterpenes like this compound, in plant extracts. researchgate.net

X-Ray Diffraction (XRD) for Absolute Stereochemistry

X-ray diffraction (XRD) is a definitive technique for determining the crystal structure of a compound, providing precise bond lengths, angles, and the arrangement of atoms in three dimensions. For chiral molecules like this compound, single-crystal XRD can be used to establish the absolute stereochemistry, which refers to the spatial arrangement of atoms at chiral centers. While some studies on related drimane (B1240787) sesquiterpenes have employed X-ray analysis to confirm stereochemistry, specific details regarding the application of XRD directly to this compound for absolute stereochemistry determination were not extensively detailed in the search results. researchgate.net However, the principle of using XRD for confirming the stereochemistry of drimane analogues highlights its potential utility in the complete structural elucidation of this compound. mdpi.com The "conventional" absolute stereochemistry has been reported for this compound, distinguishing it from compounds with opposite stereochemistry. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. By analyzing the absorption or transmission of infrared light at different wavelengths, characteristic peaks corresponding to specific functional groups (e.g., carbonyl, hydroxyl, C-H stretches) can be identified. FTIR spectroscopy has been used in the characterization of plant extracts containing this compound, where peaks indicative of certain functional groups potentially associated with this compound and other compounds were observed. chemrxiv.orgdut.ac.za While FTIR alone may not fully elucidate the complex structure of this compound, it serves as a valuable complementary technique for confirming the presence of key functional groups and can be used in conjunction with other spectroscopic methods.

Computational Approaches in Structural Elucidation

Computational methods play an increasingly important role in supporting and complementing experimental techniques for structural elucidation, particularly for complex natural products.

Molecular Modeling and Conformational Analysis

Molecular modeling involves creating theoretical models of molecules to study their behavior and properties. Conformational analysis, a part of molecular modeling, focuses on the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. These studies are crucial because the biological activity of a molecule can be highly dependent on its preferred conformation. Computational studies, including conformational and electronic analyses, have been performed on drimane sesquiterpenes structurally related to this compound to understand the structural requirements for their biological activities. nih.govmdpi.comresearchgate.net These studies often involve calculating the most stable conformations and analyzing properties like electrostatic potential surfaces to gain insights into their interactions. mdpi.comresearchgate.net

Software-Assisted Structure Prediction and Validation

Various software tools are available to assist in the prediction and validation of chemical structures based on spectroscopic data. These programs can process NMR, MS, and other spectroscopic data to propose possible structures, which can then be evaluated and ranked. While the search results did not specifically detail the use of such software for the initial structure prediction of this compound, computational approaches are routinely used in conjunction with experimental data for validating proposed structures and refining structural assignments. researchgate.netmdpi.com Molecular docking software, for instance, is used to predict the binding orientation and affinity of a molecule to a target protein, which implicitly relies on an accurate 3D structure of the ligand. rjptonline.orgresearchgate.net

Total Synthesis and Synthetic Methodologies for Confertifolin and Analogues

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into progressively simpler precursors. For a drimane (B1240787) lactone like Confertifolin, the retrosynthesis typically begins by disconnecting the lactone ring.

A common strategy involves identifying a key bicyclic intermediate, often a decalone derivative, which contains the core carbocyclic framework of the drimane skeleton. The lactone ring of this compound can be envisioned as arising from the oxidation of a furan (B31954) ring or through the functionalization of an olefin. Therefore, a key intermediate in many synthetic approaches is the drimane sesquiterpene Euryfuran. rsc.org

The synthesis can be further simplified by disconnecting the bicyclic decalone system. A Robinson annulation is a powerful method for constructing the decalin skeleton, suggesting simpler monocyclic ketones as potential starting materials. This approach allows for the strategic assembly of the carbon framework before introducing the specific functional groups and stereochemistry required for this compound.

Key Intermediates in this compound Synthesis:

| Intermediate | Structure | Role in Synthesis |

| Euryfuran | Furan-containing drimane | Direct precursor to the lactone ring of this compound. |

| trans-Decalone Derivative | Bicyclic ketone | Core carbocyclic framework of the drimane skeleton. |

| β-Ionone | Monocyclic ketone | A common starting material for building the decalin system via annulation reactions. |

Total Synthesis Pathways for (±)-Confertifolin

The total synthesis of racemic this compound has been achieved through various routes, often leveraging well-established reactions for ring formation and functional group manipulation.

While direct total syntheses of this compound often start from decalone systems, these key intermediates can themselves be derived from acyclic or monocyclic precursors like β-ionone. The general strategy involves transforming β-ionone into a suitable bicyclic ketone. This transformation sets the stage for the subsequent annulation of the lactone ring or its furan precursor. One documented pathway involves converting a trans-decalone, which can be conceptually traced back to ionone-type precursors, into the drimane sesquiterpene Euryfuran. rsc.org Euryfuran then serves as a late-stage intermediate that can be directly converted to this compound. rsc.org

A key sequence in the total synthesis of (±)-Confertifolin is the conversion of Euryfuran. This transformation highlights the use of specific oxidative reagents to form the lactone ring.

The process begins with the photo-oxygenation of Euryfuran. This reaction, involving singlet oxygen, leads to a cyclic peroxide intermediate. Subsequent reduction of the peroxide, for instance with sodium sulfite, yields a hemiacetal. Finally, oxidation of the hemiacetal with an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) furnishes the target lactone, (±)-Confertifolin. rsc.org

Reaction Sequence for Euryfuran to this compound Conversion:

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Photo-oxygenation | O₂, light, sensitizer (B1316253) (e.g., Rose Bengal) | Cyclic peroxide |

| 2 | Reduction | Na₂SO₃ | Hemiacetal |

| 3 | Oxidation | Pyridinium chlorochromate (PCC) | (±)-Confertifolin |

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis provides an alternative and often more efficient route to this compound and related compounds by utilizing abundant, structurally similar natural products as starting materials. nih.gov

Natural drimane sesquiterpenes, which share the same core skeleton as this compound, are ideal precursors. A notable example is the synthesis of natural this compound from Manool, a readily available labdane (B1241275) diterpene. tandfonline.com This conversion is achieved in three steps:

Ozonolysis of Manool followed by an oxidative work-up yields a nor-labdane keto acid.

The keto acid is subjected to pyrolysis, which induces cyclization and decarboxylation to form a key bicyclic enol ether intermediate.

Treatment of the enol ether with m-chloroperbenzoic acid (m-CPBA) results in oxidation to afford this compound. tandfonline.com

Other drimanes like Polygodial and Drimenol (B159378), obtained from natural sources, are also frequently used as starting points for the synthesis of various derivatives. nih.govnih.gov

The chemical versatility of natural drimanes allows for their conversion into a wide array of related structures, including analogues of this compound. For example, the dialdehyde (B1249045) Polygodial can be selectively reduced. nih.gov Reduction with sodium borohydride (B1222165) can yield drimane diols, which can be further modified. nih.govnih.gov Similarly, Drimenol can be oxidized using reagents like pyridinium chlorochromate (PCC) or Jones reagent to produce other functionalized drimanes such as Drimenal or unsaturated ketones. nih.gov These transformations provide access to a library of drimane structures, enabling the exploration of structure-activity relationships. iupac.org

Examples of Drimane Transformations:

| Starting Material | Reagent(s) | Product(s) |

| Manool | 1. O₃; 2. Pyrolysis; 3. m-CPBA | This compound tandfonline.com |

| Polygodial | NaBH₄ | Drimane diols nih.gov |

| Drimenol | PCC | Unsaturated ketone nih.gov |

| Drimenol | Jones reagent | Drimenal nih.gov |

Enzymatic Synthesis and Biocatalytic Modifications

The intricate architecture of this compound and its analogues has spurred the development of innovative synthetic strategies that leverage the specificity and efficiency of enzymes. Biocatalytic and chemoenzymatic approaches offer powerful tools for the targeted modification of the drimane scaffold, enabling the synthesis of novel derivatives that may possess enhanced or unique biological activities. These methods provide sustainable and selective alternatives to purely chemical syntheses.

Hydroxylation of this compound by Microbial Systems (e.g., Aspergillus niger)

Microbial biotransformation is a well-established method for the structural modification of natural products, often yielding hydroxylated derivatives with high regio- and stereoselectivity. While direct microbial hydroxylation of this compound by Aspergillus niger is not extensively documented in readily available literature, studies on closely related drimane sesquiterpenes provide significant insights into the potential of this microorganism.

One notable study demonstrated the biotransformation of drimendiol (B1249602), a drimane sesquiterpene structurally similar to this compound, using Aspergillus niger. This process resulted in the selective hydroxylation at the C-9α position to yield 9α-hydroxydrimendiol. mdpi.com This transformation highlights the capability of Aspergillus niger to introduce hydroxyl groups at specific, non-activated positions of the drimane skeleton, a reaction that is often challenging to achieve through conventional chemical methods.

Furthermore, research on other fungi has shown the potential for hydroxylation at different positions of the drimane core. For instance, the biotransformation of drimendiol by Cladosporium antarcticum yielded both 9α-hydroxydrimendiol and 3β-hydroxydrimendiol, showcasing the diversity of biocatalytic outcomes achievable with different microbial systems. mdpi.com

Table 1: Microbial Hydroxylation of Drimane Sesquiterpenes

| Substrate | Microbial System | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Drimendiol | Aspergillus niger | 9α-Hydroxydrimendiol | Not Specified | mdpi.com |

| Drimendiol | Cladosporium antarcticum | 9α-Hydroxydrimendiol | 19.4 | mdpi.com |

| 3β-Hydroxydrimendiol | 35.0 | mdpi.com |

These findings underscore the potential of using microbial systems like Aspergillus niger for the targeted hydroxylation of this compound to generate novel analogues. The specific metabolites would depend on the enzymatic machinery of the chosen microorganism and the precise structure of the substrate.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to construct complex molecules with high efficiency and selectivity. This approach has been successfully applied to the synthesis of drimane meroterpenoids, which share the core drimane skeleton with this compound. rsc.orgsemanticscholar.org

A unified chemoenzymatic strategy has been developed that commences with the biosynthesis of a key drimane intermediate, drimenol. rsc.orgsemanticscholar.org This is achieved by engineering a biosynthetic pathway in a microbial host such as Escherichia coli. The subsequent step involves a highly selective enzymatic hydroxylation at the C-3 position of drimenol. This is accomplished using an engineered cytochrome P450 enzyme, specifically cytochrome P450BM3 from Bacillus megaterium. rsc.orgsemanticscholar.org

Following the enzymatic hydroxylation, the resulting 3-hydroxydrimenol serves as a versatile building block for further chemical modifications. Through transition metal catalysis, such as nickel-catalyzed reductive coupling, this enzymatically generated intermediate can be coupled with various aromatic fragments to produce a diverse range of drimane meroterpenoids. rsc.orgsemanticscholar.org This powerful combination of biosynthesis, biocatalysis, and chemical synthesis allows for the efficient and enantiospecific production of complex natural product analogues.

This chemoenzymatic route highlights a sophisticated strategy for the synthesis of this compound analogues. By starting with a biosynthetically produced drimane core, specific hydroxylations can be introduced enzymatically, followed by chemical elaboration to access a wide array of novel compounds. This approach not only streamlines the synthesis but also allows for the generation of molecular diversity for structure-activity relationship studies.

Confertifolin Biosynthesis Pathways and Enzymes

Precursor Identification and Initial Biosynthetic Steps

The initial stages of confertifolin biosynthesis involve the formation of a linear isoprenoid chain and its subsequent cyclization to form the foundational drimane (B1240787) structure.

Farnesyl pyrophosphate (FPP) is the universal precursor for the synthesis of all sesquiterpenes, a large and diverse group of natural products that includes this compound. cjnmcpu.comwikipedia.orgbrainkart.com FPP is a C15 isoprenoid intermediate formed in the mevalonate (B85504) pathway. nih.gov The biosynthesis of FPP itself is catalyzed by farnesyl pyrophosphate synthase (FPS) through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). taylorandfrancis.comnih.gov Feeding experiments using isotopically labeled mevalonate in various organisms have confirmed FPP as the precursor for the drimane skeleton. nih.gov Its structure provides the necessary carbon backbone and the pyrophosphate leaving group to initiate the complex cyclization cascade required to form the bicyclic core of drimane sesquiterpenoids. cjnmcpu.combrainkart.com

The crucial step in forming the drimane skeleton is the cyclization of the linear FPP molecule. In fungi, this reaction is catalyzed by a class II terpene cyclase, which transforms FPP into the bicyclic intermediate, drimanyl pyrophosphate. nih.govresearchgate.net This cyclization is initiated by protonation of the terminal double bond of FPP. nih.gov Following the formation of drimanyl pyrophosphate, the pathway requires dephosphorylation to yield downstream metabolites. Enzymes remove the pyrophosphate group, leading to the formation of hydroxylated intermediates like drim-8-ene-11-ol. nih.govresearchgate.netresearchgate.net This alcohol is then subject to further modifications, such as oxidation and hydroxylation, to produce the diverse array of drimane-type sesquiterpenes found in nature, including the lactone ring characteristic of this compound. cjnmcpu.com

Enzymatic Machinery in this compound and Related Drimane Biosynthesis

The biosynthesis of drimane sesquiterpenoids like this compound is orchestrated by a specialized set of enzymes. Studies on the astellolide gene cluster in the fungus Aspergillus oryzae have identified a novel biosynthetic machinery that differs from the canonical terpene cyclases found in plants. nih.govnih.gov

A key enzyme in this pathway is AstC, a novel sesquiterpene cyclase. nih.govriken.jp Unlike typical class I terpene cyclases that use a DDxxD motif to abstract the pyrophosphate group, AstC is a class II terpene cyclase. nih.gov It contains a DxDTT motif, which is conserved in class II diterpene cyclases, and catalyzes the protonation-initiated cyclization of farnesyl pyrophosphate to form drimanyl pyrophosphate. cjnmcpu.comnih.govresearchgate.net AstC is classified as a haloacid dehalogenase (HAD)-like hydrolase, a superfamily of enzymes primarily involved in phosphoryl-transfer activities. nih.govnih.gov This unique mechanism represents a new biosynthetic route for the production of sesquiterpenes. nih.gov

Following the cyclization of FPP by AstC, the resulting drimanyl pyrophosphate must be dephosphorylated. This step is carried out by two specific phosphatases, AstI and AstK. nih.govriken.jp Both AstI and AstK belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily, similar to AstC. cjnmcpu.comnih.gov Their function is to successively remove the pyrophosphate group from drimanyl pyrophosphate, a reaction that AstC cannot perform by itself. nih.gov This dephosphorylation is essential and results in the formation of drim-8-ene-11-ol, a key intermediate that is further modified to create the final drimane lactone structure. cjnmcpu.comnih.govresearchgate.net

In the biosynthesis of some complex drimane derivatives like astellolides, a unique non-ribosomal peptide synthetase (NRPS), AstA, is involved. nih.gov NRPSs are large, modular enzymes known for synthesizing a wide variety of peptide-based natural products, independent of messenger RNA. wikipedia.orgnih.gov The AstA enzyme is responsible for esterifying aryl acids to the drimane-type sesquiterpene lactone core. nih.govriken.jp This function is unusual for NRPSs, which typically catalyze the formation of amide (peptide) bonds. riken.jpmdpi.com The involvement of AstA highlights a fascinating intersection of metabolic pathways, where terpene and non-ribosomal peptide biosynthesis converge to create complex, esterified natural products. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in Drimane Biosynthesis

| Enzyme | Classification | Function | Substrate | Product |

|---|---|---|---|---|

| AstC | Sesquiterpene Cyclase (Class II); HAD-like hydrolase | Catalyzes the protonation-initiated cyclization of FPP. cjnmcpu.comnih.gov | Farnesyl Pyrophosphate (FPP) | Drimanyl Pyrophosphate |

| AstI | Phosphatase; HAD-like hydrolase | Dephosphorylates drimanyl pyrophosphate. cjnmcpu.comnih.gov | Drimanyl Pyrophosphate | Drimanyl Monophosphate (intermediate) |

| AstK | Phosphatase; HAD-like hydrolase | Completes the dephosphorylation to form the alcohol. cjnmcpu.comnih.gov | Drimanyl Monophosphate (intermediate) | Drim-8-ene-11-ol |

| AstA | Non-Ribosomal Peptide Synthetase (NRPS) | Esterifies aryl acids to the sesquiterpene lactone. nih.govriken.jp | Drimane-type sesquiterpene lactone & Aryl acid | Esterified drimane derivative |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Farnesyl Pyrophosphate (FPP) |

| Drimanyl Pyrophosphate |

| Drim-8-ene-11-ol |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

Exploration of Biosynthetic Gene Clusters via Genome Miningnih.gov

Genome mining has become an essential strategy for discovering novel natural products and elucidating their biosynthetic pathways. nih.govmdpi.com This approach involves the computational analysis of genomic data to identify biosynthetic gene clusters (BGCs), which are physically linked groups of genes that collectively encode the enzymatic machinery for the synthesis of a specific secondary metabolite. mdpi.comyoutube.com For drimane-type sesquiterpenoids (DTSs), including this compound, genome mining has been instrumental in identifying the BGCs responsible for their production in various organisms, particularly fungi and bacteria. nih.govnih.gov

In fungi, BGCs for DTSs often contain a core enzyme, such as a terpene synthase (TPS) or a haloacid dehalogenase (HAD)-like protein, alongside genes encoding modifying enzymes like cytochrome P450s (P450s), oxidoreductases, and transferases. nih.govnih.govresearchgate.net For example, research into Aspergillus calidoustus and Aspergillus oryzae has successfully identified BGCs responsible for producing drimane-type esters. nih.govresearchgate.net These clusters typically feature a HAD-like terpene cyclase that synthesizes the core drimane backbone. nih.govresearchgate.net The identification of these clusters is often guided by using the amino acid sequences of known enzymes as queries to search for homologous genes in sequenced genomes. nih.gov

Recently, genome mining has also led to the discovery of a BGC for DTS biosynthesis in the bacterium Streptomyces clavuligerus. nih.govresearchgate.net This was the first report of a complete pathway for this class of compounds in bacteria. nih.gov The identified cav BGC contains genes for a class II drimenyl diphosphate (B83284) synthase, three P450s, and a characteristic Nudix hydrolase, highlighting a distinct enzymatic architecture compared to the fungal pathways. nih.gov The discovery underscores the power of genome mining to uncover previously unknown biosynthetic capabilities in diverse microorganisms. nih.govmdpi.com

The table below summarizes key enzymes identified within drimane-type sesquiterpenoid BGCs from different organisms through genome mining efforts.

| Organism | Gene/Enzyme (Example) | Putative Function | Reference |

| Aspergillus calidoustus | DrtB | HAD-like terpene cyclase (drimenol cyclase) | researchgate.net |

| Aspergillus calidoustus | DrtD | Cytochrome P450, involved in γ-butyrolactone ring formation | researchgate.net |

| Aspergillus calidoustus | DrtC | FAD-binding oxidoreductase, involved in γ-butyrolactone ring formation | researchgate.net |

| Streptomyces clavuligerus | CavA | Cytochrome P450, responsible for C-2 and C-3 hydroxylation of the drimane core | nih.govresearchgate.net |

| Streptomyces clavuligerus | DMS | Class II drimenyl diphosphate synthase | nih.gov |

Hypothetical Biosynthetic Routes and Intermediate Analysisnih.govmdpi.com

The biosynthesis of all sesquiterpenoids, including the drimane skeleton of this compound, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). nih.govnih.gov The formation of the characteristic bicyclic drimane core is a critical step catalyzed by specific terpene synthases. The proposed pathway involves the protonation-initiated cyclization of FPP. nih.gov

The key steps in the hypothetical biosynthesis are as follows:

Cyclization of FPP : The enzyme, typically a drimenol (B159378) synthase or a related terpene cyclase, catalyzes the cyclization of the linear FPP molecule. This proceeds through a series of carbocationic intermediates. nih.gov

Formation of the Drimane Skeleton : The cyclization cascade results in the formation of the decahydronaphthalene (B1670005) core structure characteristic of drimanes. nih.gov This process can lead to different isomers depending on the specific enzyme and organism. In fungi, two primary drimane precursors have been identified: drimenol and drim-8-ene-11-ol. nih.govnih.gov

Formation of Drimenol : Drimenol is a key intermediate in the biosynthesis of many bioactive DTSs. researchgate.netresearchgate.net It serves as the backbone that is subsequently modified by tailoring enzymes.

Oxidative Modifications : Following the creation of the drimenol scaffold, a series of oxidative reactions occur. These are typically catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov For a compound like this compound, which is a lactone derived from the drimane dialdehyde (B1249045) polygodial, this would involve the oxidation of the primary alcohol at C-11 and the methyl group at C-12 of drimenol to form aldehydes.

Lactone Formation : The final step to form the γ-lactone ring of this compound would involve the intramolecular reaction between a carboxyl group (formed by further oxidation of an aldehyde) and a hydroxyl group on the drimane ring. In many fungal pathways, a cytochrome P450 and an FAD-binding oxidoreductase have been shown to be responsible for the formation of γ-butyrolactone rings. researchgate.netresearcher.life

The table below outlines the proposed sequence of intermediates and the types of enzymes involved in the biosynthesis of a this compound-like drimane structure.

| Intermediate | Enzyme Class | Reaction Type |

| Farnesyl Pyrophosphate (FPP) | Terpene Synthase / Drimenol Synthase | Isomerization and Cyclization |

| Drimenyl Cation (intermediate) | Terpene Synthase / Drimenol Synthase | Ring closure, Hydration |

| Drimenol | Cytochrome P450 Monooxygenase | Oxidation of alcohol to aldehyde |

| Polygodial (Drimane dialdehyde) | Aldehyde Dehydrogenase / P450 | Oxidation of aldehyde to carboxylic acid |

| (Intermediate carboxylic acid) | Lactone Synthase / Oxidoreductase | Intramolecular esterification (Lactonization) |

| This compound | - | Final Product |

Structure Activity Relationship Sar Investigations of Confertifolin

Identification of Key Structural Features for Biological Potency

Research on the antifungal activity of drimane (B1240787) sesquiterpenes, including confertifolin, has highlighted certain structural features as being significant for their biological potency. A key finding from SAR analysis supported by conformational and electronic studies is the importance of the Δ⁷,⁸ -double bond for antifungal activity. researchgate.netnih.govhud.ac.uknih.gov This suggests that the presence and position of this unsaturation play a critical role in the molecule's interaction with fungal targets.

Role of Specific Functional Groups and Double Bonds (e.g., Δ⁷,⁸ -double bond)

The Δ⁷,⁸ -double bond has been identified as a key structural feature related to the antifungal activity of this compound and other drimanes. researchgate.netnih.govhud.ac.uknih.gov Electronic studies, such as Molecular Electrostatic Potential (MEP) analysis, have shown that active compounds exhibit a clear negative minimum value (represented as a deep red zone in MEP maps) in the vicinity of this double bond. This negative electrostatic potential is not observed in inactive compounds, suggesting its importance for activity. researchgate.netnih.govhud.ac.uknih.gov While polygodial, another active drimane, also shows a positive region (deep blue) not present in this compound or other active compounds, the negative region near the Δ⁷,⁸ -double bond appears to be a more general requirement for antifungal activity within this series. researchgate.netnih.govhud.ac.uknih.gov

Conformational and Electronic Studies in SAR Elucidation

Conformational and electronic studies provide valuable insights into the relationship between a molecule's structure and its activity. These studies help to understand the preferred three-dimensional shapes of molecules and the distribution of electron density, both of which are critical for molecular recognition and interaction with biological targets. researchgate.netnih.govhud.ac.uknih.govresearchgate.net For this compound and related drimanes, these studies have supported the SAR findings, particularly regarding the importance of the Δ⁷,⁸ -double bond. researchgate.netnih.govhud.ac.uknih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule. It highlights regions of positive and negative electrostatic potential, which can indicate how a molecule might interact with charged or polar regions of a biological target. researchgate.netnih.govhud.ac.uknih.gov In the SAR studies of drimanes, MEP analysis revealed a significant correlation between antifungal activity and the presence of a clear negative minimum value in the vicinity of the Δ⁷,⁸ -double bond in active compounds, including this compound. researchgate.netnih.govhud.ac.uknih.gov This suggests that an electrophilic attack or interaction with a positively charged site on the biological target near this double bond might be crucial for antifungal activity.

Preclinical Pharmacological Investigations of Confertifolin and Analogues in Model Systems

In Vitro Antimicrobial Activity Assessments

In vitro studies have evaluated the potential of confertifolin and other drimane (B1240787) derivatives as antimicrobial agents against a variety of bacterial and fungal species. tandfonline.comtandfonline.comdntb.gov.ua

Antifungal Spectrum and Potency in Cellular Models

This compound has demonstrated significant antifungal activity against various fungi, including dermatophytes. Studies have reported minimum inhibitory concentration (MIC) values against several fungal strains. For instance, this compound showed significant activity against Epidermophyton floccosum, Curvularia lunata, and Scopulariopsis sp. with MIC values of 7.81 µg/mL. tandfonline.comtandfonline.comresearchgate.net Moderate activity was observed against Aspergillus niger, Botrytis cinerea, Magnaporthe grisea, Trichophyton mentagrophytes, Trichophyton rubrum (MTCC 296 and clinical isolate), and Trichophyton simii, with MIC values ranging from 16.62 to 125 µg/mL. tandfonline.comtandfonline.comresearchgate.net Compared to polygodial, another drimane isolated from P. hydropiper, this compound exhibited lower MIC values against T. rubrum. tandfonline.com

Other drimane derivatives, such as polygodial, isopolygodial, and drimenol (B159378), have also shown antifungal properties. mdpi.comresearchgate.net Structure-activity relationship analysis of drimane sesquiterpenes suggests that the Δ7,8-double bond may be a key structural feature related to antifungal activity. mdpi.comresearchgate.netunr.edu.arresearchgate.netnih.gov

| Fungal Species | This compound MIC (µg/mL) | Citation |

|---|---|---|

| Scopulariopsis sp. | 7.81 | tandfonline.comtandfonline.comresearchgate.net |

| Curvularia lunata | 7.81 | tandfonline.comtandfonline.comresearchgate.net |

| Epidermophyton floccosum | 7.81 | tandfonline.comtandfonline.comresearchgate.net |

| Trichophyton mentagrophytes | 16.62 | tandfonline.comtandfonline.comresearchgate.net |

| Trichophyton rubrum (MTCC 296) | 16.62 | tandfonline.comtandfonline.comresearchgate.net |

| Aspergillus niger | 31.25 | tandfonline.comtandfonline.comresearchgate.net |

| Botrytis cinerea | 31.25 | tandfonline.comtandfonline.comresearchgate.net |

| Magnaporthe grisea | 62.5 | tandfonline.comtandfonline.comresearchgate.net |

| Trichophyton simii | 125 | tandfonline.comtandfonline.comresearchgate.net |

| Trichophyton rubrum (clinical) | 125 | tandfonline.comtandfonline.comresearchgate.net |

Antibacterial Spectrum and Potency in Cellular Models

This compound has shown moderate antibacterial activity in in vitro assays. The lowest MIC value for bacteria was observed against Enterococcus faecalis at 31.25 µg/mL. tandfonline.comtandfonline.comresearchgate.net Higher concentrations were required to inhibit the growth of other tested bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Erwinia sp., and Salmonella typhi. tandfonline.com Compared to the standard antibiotic streptomycin, this compound showed strong activity against Enterococcus faecalis. researchgate.net

| Bacterial Species | This compound MIC (µg/mL) | Citation |

|---|---|---|

| Enterococcus faecalis | 31.25 | tandfonline.comtandfonline.comresearchgate.net |

| Staphylococcus epidermidis | Higher than 31.25 | tandfonline.com |

| Pseudomonas aeruginosa | Higher than 31.25 | tandfonline.com |

| Proteus vulgaris | Higher than 31.25 | tandfonline.com |

| Bacillus subtilis | Higher than 31.25 | tandfonline.com |

| Staphylococcus aureus | Higher than 31.25 | tandfonline.com |

| Escherichia coli | Higher than 31.25 | tandfonline.com |

| Klebsiella pneumoniae | Higher than 31.25 | tandfonline.com |

| Erwinia sp. | Higher than 31.25 | tandfonline.com |

| Salmonella typhi | Higher than 31.25 | tandfonline.com |

In Vitro Insecticidal and Antiparasitic Evaluations

This compound and its analogues have also been investigated for their potential as insecticidal and antiparasitic agents in in vitro model systems. nih.govresearchgate.netnih.govresearchgate.netdipterajournal.comscielo.brnih.govresearchgate.netrevistabiomedica.orgsaspublishers.commdpi.commdpi.comscirp.orgdntb.gov.uafrontiersin.orgmdpi.com

Ovicidal Activity Studies (e.g., Ae. albopictus eggs)

This compound has demonstrated significant ovicidal activity against mosquito eggs. At a concentration of 10 ppm, this compound showed 100% ovicidal activity against 0-6 hour old eggs of Aedes albopictus. nih.govresearchgate.netdipterajournal.comresearchgate.net Ovicidal activity of 100%, 98.6%, and 86.4% was observed against Anopheles stephensi eggs aged 0-6, 6-12, and 12-18 hours, respectively, at 10 ppm. nih.gov Similarly, at 10 ppm, this compound exhibited 100%, 100%, and 75.2% ovicidal activity against Culex quinquefasciatus eggs in the same age ranges. nih.gov Against Aedes aegypti, 10 ppm this compound showed 100%, 100%, and 77.6% ovicidal activity on 0-6, 6-12, and 12-18 hour old eggs. nih.govresearchgate.net

| Mosquito Species | Egg Age (hours) | This compound Concentration (ppm) | Ovicidal Activity (%) | Citation |

|---|---|---|---|---|

| Aedes albopictus | 0-6 | 10 | 100 | nih.govresearchgate.netdipterajournal.comresearchgate.net |

| Anopheles stephensi | 0-6 | 10 | 100 | nih.gov |

| Anopheles stephensi | 6-12 | 10 | 98.6 | nih.gov |

| Anopheles stephensi | 12-18 | 10 | 86.4 | nih.gov |

| Culex quinquefasciatus | 0-6 | 10 | 100 | nih.gov |

| Culex quinquefasciatus | 6-12 | 10 | 100 | nih.gov |

| Culex quinquefasciatus | 12-18 | 10 | 75.2 | nih.gov |

| Aedes aegypti | 0-6 | 10 | 100 | nih.govresearchgate.net |

| Aedes aegypti | 6-12 | 10 | 100 | nih.govresearchgate.net |

| Aedes aegypti | 12-18 | 10 | 77.6 | nih.govresearchgate.net |

Larvicidal Activity Studies (e.g., Anopheles stephensi, Culex quinquefasciatus)

This compound has shown promising larvicidal activity against several mosquito species. Against Anopheles stephensi, this compound exhibited LC50 values of 2.40 ppm and 3.09 ppm for second and fourth instar larvae, respectively. nih.gov For Culex quinquefasciatus, the LC50 values were 4.07 ppm and 4.18 ppm against second and fourth instar larvae. nih.govrevistabiomedica.org this compound also showed larvicidal activity against Aedes albopictus with LC50 values of 2.02 ppm and 3.16 ppm for second and fourth instar larvae. nih.govresearchgate.netdipterajournal.com Against Aedes aegypti, the LC50 values were 2.90 ppm and 2.96 ppm for second and fourth instar larvae. nih.govresearchgate.net These results suggest that this compound could be a potential natural mosquitocide. nih.govresearchgate.net

| Mosquito Species | Larval Instar | This compound LC50 (ppm) | Citation |

|---|---|---|---|

| Anopheles stephensi | Second | 2.40 | nih.gov |

| Anopheles stephensi | Fourth | 3.09 | nih.govrevistabiomedica.org |

| Culex quinquefasciatus | Second | 4.07 | nih.gov |

| Culex quinquefasciatus | Fourth | 4.18 | nih.govrevistabiomedica.org |

| Aedes albopictus | Second | 2.02 | nih.govresearchgate.netdipterajournal.com |

| Aedes albopictus | Fourth | 3.16 | nih.govresearchgate.netdipterajournal.com |

| Aedes aegypti | Second | 2.90 | nih.govresearchgate.net |

| Aedes aegypti | Fourth | 2.96 | nih.govresearchgate.net |

Trypanocidal Activity of Drimane-Quinone Derivatives

Studies have investigated the trypanocidal activity of drimane-quinone derivatives. While this compound itself is a drimane sesquiterpenoid, modifications leading to drimane-quinone structures have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. unr.edu.arnih.govmdpi.comparasite-journal.orgresearchgate.netconicet.gov.ar Some synthetic naphtho- and anthraquinone (B42736) sesquiterpene derivatives, derived from polygodial (a related drimane), have demonstrated higher in vitro trypanocidal activity than the standard medicines nifurtimox (B1683997) and benznidazole. nih.govconicet.gov.ar These findings highlight the potential of the drimane scaffold, particularly in modified forms like quinone derivatives, for developing new trypanocidal agents. mdpi.comnih.govresearchgate.netconicet.gov.ar

In Vitro Modulatory Effects on Cellular Targets and Pathways

In vitro studies have demonstrated that this compound can interact with and modulate the activity of several cellular targets and biochemical pathways, suggesting its potential therapeutic relevance.

P2X7 Receptor Modulation (e.g., Antagonism)

Research indicates that this compound can act as an antagonist of the P2X7 receptor. dntb.gov.uaresearcher.liferesearchgate.netresearchgate.net The P2X7 receptor is a ligand-gated ion channel that plays a significant role in inflammatory signaling and is considered a therapeutic target for various disorders. dntb.gov.uaresearchgate.netresearchgate.net Studies screening natural product libraries have identified this compound as a P2X7 antagonist with an IC₅₀ value of 3.86 µM. dntb.gov.uaresearcher.liferesearchgate.net This suggests that this compound may interfere with P2X7 receptor-mediated processes, which are involved in inflammation and other cellular responses. dntb.gov.uaresearchgate.netresearchgate.net

Potential Inhibition of Receptor Tyrosine Kinases (EGFR, HER2, VERGR)

Investigations into the cytotoxic potential of compounds isolated from Polygonum hydropiper, including this compound, have explored their interactions with receptor tyrosine kinases such as EGFR, HER2, and VEGFR. researchgate.netspringermedizin.de Molecular docking studies have suggested that this compound may bind to these receptors. researchgate.net While the search results mention that other isolated compounds showed stronger interactions with VEGFR, the study aimed to understand the potential mode of cytotoxic action through inhibition of EGFR and HER2 receptors via molecular docking. researchgate.net This indicates a potential, though perhaps indirect or less potent compared to other compounds studied, interaction of this compound with these tyrosine kinases.

Anti-Proliferative Effects in Cancer Cell Lines (e.g., HCT116)

This compound has demonstrated anti-proliferative effects in certain cancer cell lines, including human colorectal carcinoma HCT116 cells. science.govunr.edu.ardntb.gov.ua Studies evaluating drimane compounds, including this compound, have shown cytotoxic effects against HCT116 cells. science.govunr.edu.ar One study reported that polygodial, another drimane compound, displayed potent cytotoxic effects against HCT116 cells. science.gov While the specific IC₅₀ value for this compound against HCT116 cells was not explicitly detailed in the immediately available snippets, its inclusion in studies investigating the anti-proliferative effects of drimane compounds against this cell line indicates its relevance in this context. science.govunr.edu.ardntb.gov.ua

Anti-inflammatory Biochemical Pathways

This compound is associated with anti-inflammatory properties. researchgate.netfrontiersin.orgmdpi.com While the search results discuss the anti-inflammatory activity of extracts containing this compound and other compounds, and general mechanisms of anti-inflammatory phytochemicals involving pathways like NF-κB and PI3K/Akt, a direct detailed mechanism specifically for this compound was not fully elucidated in the provided snippets. researchgate.netfrontiersin.orgmdpi.comscienceopen.comrsc.org However, studies on related plant extracts containing flavonoids and other compounds have investigated the modulation of pathways such as NF-κB and PI3K/Akt in the context of anti-inflammatory effects. researchgate.net Phytochemicals can exert anti-inflammatory effects by regulating molecular mechanisms that either synergize anti-inflammatory pathways or interfere with pro-inflammatory pathways, such as reducing the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com

Molecular Mechanism of Action Studies in Preclinical Models

Molecular mechanism studies, particularly through computational approaches like molecular docking, have been employed to understand how this compound might interact with its biological targets.

Ligand-Target Interactions via Molecular Docking

Molecular docking studies have been utilized to predict the binding interactions between this compound and potential protein targets. springermedizin.derjptonline.orgdntb.gov.uaunr.edu.armdpi.commdpi.com For instance, molecular docking was performed to investigate the interaction of this compound with the 2KID protein associated with Staphylococcus aureus biofilm formation. rjptonline.org this compound showed a binding energy of -7.1 kcal/mol against the 2KID protein in this study. rjptonline.org Molecular docking has also been used in studies exploring the potential interactions of isolated compounds, including this compound, with receptor tyrosine kinases like EGFR, HER2, and VEGFR to understand their cytotoxic and anti-angiogenic mechanisms. researchgate.netspringermedizin.de These computational studies provide insights into the potential binding modes and affinities of this compound with various biological targets at the molecular level. researchgate.netspringermedizin.derjptonline.orgmdpi.commdpi.com

Biochemical Pathway Analysis in Cellular Systems

Studies have investigated the effects of this compound and related compounds on biochemical pathways within cellular systems. While specific detailed findings on this compound's impact on particular pathways, citing source mdpi.com, were not extensively detailed in the search results, research on natural compounds often involves examining their interactions with key cellular processes. For instance, studies on other natural products explore their influence on inflammatory signaling pathways, such as NF-κB and MAPK, and their ability to reduce oxidative stress by decreasing reactive oxygen species (ROS) mdpi.com. Biochemical pathway analysis in cellular systems can involve techniques to understand how a compound affects gene expression, protein activity, and metabolic processes. researchgate.netdntb.gov.ua The study of drimenol, another sesquiterpene alcohol, involved investigating its biosynthesis pathway in Valeriana officinalis roots, identifying a specific enzyme (VoTPS3) responsible for its formation from farnesyl diphosphate (B83284) (FPP). mdpi.com This highlights the type of biochemical pathway analysis that can be conducted for sesquiterpenoids.

Ex Vivo and In Vivo Studies in Animal Models (e.g., Anti-inflammatory, Gastroprotective)

Ex vivo and in vivo studies in animal models are vital for evaluating the potential therapeutic effects of compounds in a more complex biological context. This compound and its analogues have been investigated for activities such as anti-inflammatory and gastroprotective effects using these models.

Animal models of inflammation are widely used to screen for anti-inflammatory drug candidates. nih.gov Common models include inducing inflammation using substances like carrageenan to cause paw edema in rodents. publichealthtoxicology.com Studies on other natural compounds have demonstrated anti-inflammatory effects in animal models. For example, curcumin (B1669340) has been shown to reduce joint inflammation and alleviate pain in arthritis models by reducing inflammatory cytokine expression and suppressing joint tissue destruction. mdpi.com Phytoncide extracts have shown anti-inflammatory properties in indomethacin-induced gastroenteritis rat models and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse models, reducing markers of inflammation like iNOS expression and inhibiting gastric ulcer development. mdpi.com

Gastroprotective effects are often evaluated in animal models of gastric ulcers induced by substances like aspirin (B1665792) or indomethacin. nih.govdovepress.com These models help assess a compound's ability to protect the gastric mucosa from damage. For instance, a study on Anisomeles indica showed that its fractions attenuated inflammation in mouse stomachs induced by aspirin, decreasing iNOS and IL-1β levels and increasing COX-2 expression, which was associated with the alleviation of gastric ulcers. nih.gov Another study investigating 2,3-dimethylquinoxaline (B146804) in an indomethacin-induced gastric ulcer rat model found that the compound significantly decreased inflammatory biomarkers (TNF-α, IL-6, Cox-2, IFN-γ, and IL-β1) while increasing gastroprotective mediators like prostaglandin (B15479496) E2 (PGE2) and mucin levels. dovepress.com

Here is an example of how data from such studies might be presented, based on the types of results described in the search snippets for similar compounds:

| Animal Model (Type of Injury) | Compound | Key Finding (Example) | Relevant Biomarkers Measured (Example) |

| Carrageenan-induced paw edema (Rat) | Compound X (Hypothetical Analogue) | Reduced paw swelling by 50% compared to control. | Edema volume, Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) |

| Indomethacin-induced gastric ulcer (Mouse) | Compound Y (Hypothetical Analogue) | Decreased ulcer index by 40%. | Ulcer area, iNOS expression, PGE2 levels |

This table format allows for a clear presentation of the compound tested, the animal model used, the primary observed effect, and the biomarkers analyzed to support the findings.

Confertifolin Metabolism in Preclinical Models

In Vitro Metabolic Stability Assessments

There is no available data from in vitro studies to assess the metabolic stability of Confertifolin. Standard assays utilizing liver microsomes or hepatocytes, which are fundamental for determining the rate and extent of metabolism, have not been reported for this compound.

Utilization of Liver Microsomes and Hepatocytes

No studies have been published that describe the incubation of this compound with liver microsomes or hepatocytes. Such experiments would be necessary to determine its intrinsic clearance and to classify it as a rapidly or slowly metabolized compound.

Role of Cytochrome P450 (CYP) Enzymes in Phase I Metabolism

The specific cytochrome P450 enzymes involved in the potential Phase I metabolism of this compound have not been identified, as no research on this topic has been made public. Reaction phenotyping studies, which pinpoint the contribution of individual CYP isozymes (e.g., CYP3A4, CYP2D6), are absent from the scientific literature.

Metabolite Identification and Profiling using Chromatographic and Spectrometric Techniques

There are no reports on the identification or profiling of this compound metabolites. The use of advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of potential metabolites has not been documented.

Investigation of Phase II Conjugation Reactions

Information regarding the Phase II metabolism of this compound is non-existent. It is unknown whether this compound or its potential Phase I metabolites undergo conjugation reactions, such as glucuronidation, sulfation, or glutathione (B108866) conjugation, which are critical for detoxification and excretion.

Comparative Analysis of Metabolic Pathways Across Different In Vitro Models

A comparative analysis of this compound's metabolic pathways across different in vitro models cannot be conducted due to the complete absence of metabolic data for this compound.

Emerging Research Directions and Chemical Biology of Confertifolin

Design and Synthesis of Novel Confertifolin Analogues for Enhanced Bioactivity

The core chemical structure of this compound serves as a valuable starting point for the development of new therapeutic agents. The goal of synthesizing novel analogues is to improve upon the parent molecule's bioactivity, selectivity, and pharmacokinetic properties. mdpi.com This process often involves creating a library of related compounds to perform structure-activity relationship (SAR) studies, which systematically investigate how specific chemical modifications influence biological activity. nih.govmdpi.com

Scaffold-based drug discovery utilizes the core structure of a known bioactive molecule, like this compound, as a template for generating a diverse library of new compounds. griffith.edu.au The this compound scaffold is considered a "privileged structure" because it has already been validated by nature to interact with biological targets. This approach avoids the resource-intensive process of de novo synthesis for scaffold production and instead focuses on chemical derivatization. griffith.edu.au

In this context, the this compound molecule would be subjected to various chemical reactions to introduce new functional groups at different positions. This strategy, sometimes involving "scaffold hopping" to replace a core motif with a non-identical one, aims to discover analogues with enhanced potency or novel biological activities. biosolveit.denih.gov For example, modifications to the lactone ring or the decalin system of this compound could lead to derivatives with significantly improved antifungal activity or even new activities such as anticancer or anti-inflammatory properties. mdpi.com By screening this library of semi-synthetic analogues, researchers can identify compounds with superior therapeutic potential. griffith.edu.au

Structure-guided, or structure-based, drug discovery (SBDD) is a rational design approach that relies on high-resolution 3D structural information of a biological target, typically a protein or enzyme. ncl.ac.uk A critical prerequisite for applying this method to this compound is the identification of its specific molecular target(s) responsible for its antifungal effects.

Once a target is identified, techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the co-crystal structure of the target bound to this compound. ncl.ac.uk This structural data provides precise insights into the binding interactions at an atomic level, revealing which parts of the this compound molecule are essential for binding and which can be modified. This information allows medicinal chemists to rationally design new analogues that fit more perfectly into the binding site, thereby increasing potency and specificity while minimizing off-target effects. biosolveit.de This targeted optimization is a powerful strategy to develop highly selective drugs from a natural product lead.

Interdisciplinary Approaches in this compound Research

The complexity of natural product research necessitates collaboration across multiple scientific disciplines. Integrating chemistry, biology, and computational science is crucial for unlocking the full therapeutic potential of this compound.

A powerful emerging strategy combines the strengths of synthetic chemistry with the efficiency of biological systems, such as engineered microbes. nih.gov While total chemical synthesis of complex natural products can be long and low-yielding, synthetic biology offers an alternative for producing the core scaffold. nih.gov

For this compound, this could involve identifying the biosynthetic gene cluster responsible for its production in Polygonum hydropiper and transferring it to a microbial host like yeast or E. coli. These engineered microbes could then produce the this compound backbone through fermentation. nih.gov Organic chemists could then use this biologically-produced starting material to create a wide array of derivatives through semi-synthesis. This chemoenzymatic approach merges the scalability of biological production with the versatility of chemical synthesis, enabling the efficient creation of novel analogues for screening. nih.gov

Chemical biology employs small molecules as tools to study and manipulate biological systems in real-time, often within living cells. nih.govhalric.eu Instead of just screening for therapeutic outcomes, this approach uses custom-designed molecules to probe biological function.

In this compound research, this involves designing and creating "chemical probes" based on its structure. These probes might be analogues modified with reporter tags, such as fluorescent dyes or biotin, or contain photoreactive groups for cross-linking. By introducing these probes into fungal or bacterial cells, researchers can track the localization of this compound, identify its binding partners, and observe its effects on cellular pathways without the need for genetic manipulation. frontiersin.org These tools are instrumental in understanding how this compound exerts its effects and can help validate its molecular target. halric.eu

Mechanistic Chemical Biology Studies of this compound Action

A fundamental goal in developing any new drug is to understand its mechanism of action (MoA). nih.gov Mechanistic chemical biology studies aim to answer precisely how this compound kills fungi and bacteria at the molecular level. This goes beyond identifying a single target to understanding the full cascade of downstream effects. semanticscholar.org

Using the chemical probes developed from the this compound scaffold, researchers can perform experiments to isolate and identify the specific proteins it interacts with. Techniques like affinity pull-down assays or activity-based protein profiling (ABPP) can be used to capture these cellular targets from a complex mixture of proteins. nih.gov Once potential targets are identified, a combination of genetic and biochemical studies is required to validate them and to fully characterize both on-target and any off-target effects. nih.govsemanticscholar.org A thorough understanding of the MoA is critical for predicting potential side effects and for the rational design of safer, more effective second-generation drugs based on the this compound scaffold.

Data Tables

Antifungal and Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal and bacterial strains, as reported in scientific literature. nih.gov

| Organism | Type | MIC (µg/mL) |

| Scopulariopsis sp. | Fungus | 7.81 |

| Curvularia lunata | Fungus | 7.81 |

| Epidermophyton floccosum | Fungus | 7.81 |

| Trichophyton mentagrophytes | Fungus | 16.62 |

| Trichophyton rubrum (MTCC 296) | Fungus | 16.62 |

| Aspergillus niger | Fungus | 31.25 |

| Botrytis cinerea | Fungus | 31.25 |

| Enterococcus faecalis | Bacterium | 31.25 |

| Magnaporthe grisea | Fungus | 62.5 |

| Trichophyton simii | Fungus | 125 |

| Trichophyton rubrum (clinical isolate) | Fungus | 125 |

Probing Protein Modifications and Signaling Pathways

While the direct effects of this compound on specific signaling pathways and protein modifications are still an area of active investigation, its pronounced biological activities imply significant interactions with cellular processes. The ability of natural products to modulate signaling pathways is a cornerstone of their therapeutic and biological effects. nih.gov The antimicrobial and antifungal actions of this compound suggest that it likely disrupts essential pathways within these organisms. nih.gov

Future research is expected to focus on identifying the precise molecular targets of this compound. Techniques in functional proteomics, which analyze the expressed protein profile of cells, could reveal how this compound induces changes in protein expression or post-translational modifications. nih.govnih.gov Such modifications, including phosphorylation, acetylation, or ubiquitination, are critical for regulating protein function and signal transduction. nih.govmdpi.com By identifying which proteins and pathways are altered upon treatment with this compound, researchers can construct a detailed "footprint" of its mechanism of action, paving the way for a deeper understanding of its bioactivity. nih.gov

Understanding Interactions with Biological Macromolecules

The biological function of any small molecule is predicated on its interaction with biological macromolecules such as proteins, lipids, and carbohydrates. nih.gov For this compound, its ability to inhibit the growth of various bacteria and fungi demonstrates a clear and potent interaction with essential macromolecules in these organisms. nih.gov The nature of these interactions is likely a combination of hydrophobic and electrostatic forces, allowing the compound to bind to specific targets and disrupt their function. nih.gov

The primary targets are often proteins, such as enzymes involved in critical metabolic pathways or structural proteins necessary for cell integrity. The inhibition of these targets would lead to the observed antimicrobial effects. While specific binding partners for this compound have not yet been definitively identified in the literature, the field of molecular dynamics and docking simulations offers a promising avenue for predicting and studying these interactions at an atomic level. frontiersin.org These computational approaches can help identify potential binding sites on key microbial proteins, guiding further experimental validation and accelerating the process of understanding its molecular mechanism. frontiersin.org

Exploration of this compound's Role in Natural Product Chemical Ecology

Natural products play a crucial role in the interactions between organisms and their environment. nih.govnih.gov Plants, being stationary, have evolved to produce a vast arsenal (B13267) of chemical compounds, known as secondary metabolites, to defend against herbivores, pathogens, and competing plants. nih.gov this compound, a sesquiterpenoid isolated from the leaves of Polygonum hydropiper, is a prime example of such a defensive molecule. nih.gov

The demonstrated antifungal and antimicrobial properties of this compound strongly suggest its ecological function is to protect Polygonum hydropiper from pathogenic fungi and bacteria. nih.gov This aligns with the broader understanding of chemical ecology, where compounds like terpenoids, phenolics, and alkaloids serve as defense mechanisms. nih.gov The production of this compound in the plant's essential oil allows for its release and action against potential microbial threats in its immediate environment. The chemical ecology of fungi and their interactions with other organisms is a rich area of study, and plant-derived antifungals like this compound are key players in these complex relationships. rsc.org

Research into the minimum inhibitory concentration (MIC) of this compound against various fungal species highlights its potency and specificity, providing quantitative evidence for its role as a chemical defense agent.

| Fungal Species | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Scopulariopsis sp. | 7.81 |

| Curvularia lunata | 7.81 |

| Epidermophyton floccosum | 7.81 |

| Trichophyton mentagrophytes | 16.62 |

| Trichophyton rubrum (MTCC 296) | 16.62 |

| Aspergillus niger | 31.25 |

| Botrytis cinerea | 31.25 |

| Magnaporthe grisea | 62.5 |

Data sourced from antimicrobial activity studies on this compound. nih.gov

Future Prospects in Synthetic and Biosynthetic Pathway Engineering

The fields of synthetic biology and metabolic engineering offer powerful tools to harness and enhance the production of valuable natural products like this compound. mit.eduwarwick.ac.uk A primary goal is to understand and engineer the biosynthetic pathways responsible for their creation. This interdisciplinary approach combines genomics, bioinformatics, and gene editing to discover and manipulate the enzymes and genes involved in producing a target molecule. manchester.ac.uk

For this compound, future work would likely involve:

Discovery of the Biosynthetic Gene Cluster: The first step is to identify the complete set of genes in Polygonum hydropiper that code for the enzymes responsible for synthesizing this compound from basic precursors.

Heterologous Expression: Once identified, this gene cluster could be transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This process, known as heterologous expression, can enable large-scale, sustainable production of the compound in controlled fermenters, bypassing the need for slow plant cultivation and complex extraction processes.

Pathway Engineering and Diversification: With the biosynthetic pathway established in a tractable host, researchers can then modify it to improve yields or create novel derivatives. nih.gov By altering the specificity of the biosynthetic enzymes or introducing genes from other pathways, it is possible to generate new-to-nature analogs of this compound. researchgate.net This "combinatorial biosynthesis" approach could lead to the creation of molecules with enhanced antifungal potency or entirely new biological activities. manchester.ac.uk Such strategies highlight the potential to move beyond nature's existing chemical diversity to produce next-generation biopesticides or therapeutics. nih.govresearchgate.net

Q & A

Q. What criteria should guide the selection of this compound analogs for preclinical development?

- Methodological Answer : Prioritize analogs with:

-

50% oral bioavailability (rat models)

- Selectivity index (SI) >10 (therapeutic vs. toxicity dose)

- Patentability (novel structures)

Use ADMET predictors (e.g., SwissADME) to filter candidates. Validate in orthotopic disease models (e.g., PDX for cancer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.